2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2,4-dichlorophenol, furan-2-carbaldehyde, and thiophene-3-carbaldehyde.
Formation of Intermediates: The first step involves the formation of intermediates through reactions such as halogenation and formylation.
Coupling Reactions: The intermediates are then coupled using reagents like acetic anhydride and catalysts to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with similar structural features.
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide: Lacks the dichlorophenoxy group but shares other structural elements.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S/c19-14-3-4-17(16(20)8-14)24-11-18(22)21(9-13-5-7-25-12-13)10-15-2-1-6-23-15/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSYWNCWYDJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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